Product packaging for Carboxylatooxy carbonate(Cat. No.:CAS No. 34099-48-4)

Carboxylatooxy carbonate

Cat. No.: B14691794
CAS No.: 34099-48-4
M. Wt: 120.02 g/mol
InChI Key: XYXGFHALMTXBQX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Conceptualization of Carboxylatooxy Functionality in Chemical Systems

The term "carboxylatooxy carbonate" describes a chemical structure where a carboxylatooxy group, R-C(O)O-O-, is attached to a carbonate moiety. More broadly, it is conceptually linked to the peroxydicarbonate anion, [C₂O₆]²⁻. This anion's structure can be visualized as two carbonate units linked by a peroxide bridge (-O-O-). wikipedia.org The functionality is characterized by the presence of this peroxide bridge flanked by two carbonyl groups. This arrangement results in a thermally and photolytically sensitive O-O bond that can readily undergo homolytic cleavage to form reactive free radicals. researchgate.net

The electronic nature of the substituent (R) group attached to the carboxyl group significantly influences the stability and decomposition pathway of the molecule. Electron-donating groups can favor a stepwise decomposition, while electron-withdrawing groups tend to promote a concerted two-bond cleavage. acs.org This inherent reactivity makes compounds featuring the carboxylatooxy functionality potent oxidizing agents and radical initiators.

Diverse Manifestations of this compound Species in Advanced Chemistry

The this compound structural motif is found in several classes of chemical compounds, most notably as the peroxydicarbonate anion in inorganic salts and as a key feature in various organic intermediates.

The peroxydicarbonate anion, [C₂O₆]²⁻, is a divalent oxocarbon anion. wikipedia.org It can be synthesized through the electrolysis of aqueous solutions of alkali metal carbonates. For instance, concentrated solutions of peroxodicarbonate can be efficiently produced by the electrolysis of aqueous potassium, sodium, and potassium bicarbonate solutions at high current densities. nih.gov This process represents a significant advancement, making these powerful and sustainable oxidizers more accessible. nih.gov

Several metal salts of the peroxydicarbonate anion have been synthesized and characterized. These are typically prepared by reacting an alkali metal hydroxide (B78521) with hydrogen peroxide to form an alkali metal peroxide, which is then reacted with a haloformate. google.com

Potassium Peroxydicarbonate (K₂C₂O₆): First synthesized in 1895, it is a light blue crystalline solid. It can be produced by the electrolysis of a saturated potassium carbonate solution at -20 °C. It decomposes at 141 °C, releasing oxygen and carbon dioxide. wikipedia.org

Rubidium Peroxydicarbonate (Rb₂C₂O₆): This salt is also a light blue crystalline solid that decomposes at 151 °C. Its crystal structure reveals that, unlike the potassium salt where the two carbonate units are in different planes, the entire molecule in the rubidium salt is planar. wikipedia.org

Sodium Peroxydicarbonate (Na₂C₂O₆): This salt is used in advanced oxidation processes for water remediation due to its high stability, cost-effectiveness, and eco-friendliness compared to hydrogen peroxide. nih.gov

The synthesis of these salts often involves careful control of temperature and the use of dispersants to manage the exothermic reaction and the physical form of the product. google.com

Organic compounds containing the this compound structure, specifically organic peroxydicarbonates, are crucial as reactive intermediates, particularly in polymer chemistry where they serve as radical initiators. acs.org Their general structure is [R-O-C(O)-O]₂.

The decomposition of these organic peroxydicarbonates is a key aspect of their utility. Theoretical studies, using methods like Møller–Plesset perturbation theory and density functional theory, have elucidated the decomposition mechanisms. For instance, the decomposition of diethyl peroxydicarbonate can proceed through two main pathways acs.org:

One-bond cleavage: The O-O bond breaks first, producing two carboxyl radicals (C₂H₅OC(O)O•).

Two-bond cleavage: The O-O bond and one of the C-O bonds break simultaneously.

The pathway taken is influenced by the nature of the 'R' group. For initiators with electron-donating R groups, both stepwise and concerted pathways are possible. However, for those with electron-withdrawing R groups, only the two-bond cleavage mechanism is observed. acs.org

These intermediates are highly reactive and short-lived, existing in low concentrations during a chemical reaction. lumenlearning.com Their presence is often inferred through the products they form and by using techniques like chemical trapping. lumenlearning.com For example, dialkyl peroxydicarbonates are used to initiate the polymerization of ethylenically unsaturated monomers like vinyl chloride. google.com

Academic Significance and Research Trajectories

The study of this compound entities holds considerable academic and industrial importance. The peroxydicarbonate anion is recognized as a powerful and sustainable oxidizing agent. Recent advancements in its electrosynthesis have made concentrated solutions available, opening new avenues for its application in chemical synthesis. nih.gov These electrochemically generated peroxodicarbonate solutions have proven effective for various oxidation reactions, including the N-oxidation of amines, S-oxidation of sulfides, and the epoxidation of α,β-unsaturated carbonyl compounds, often proceeding in high yields without the need for organic solvents or catalysts. nih.gov

Current research is focused on optimizing the electrosynthesis process and expanding the synthetic utility of peroxodicarbonates. The goal is to develop greener and more efficient oxidation protocols. For organic peroxydicarbonates, research continues to explore their decomposition mechanisms to better control polymerization reactions and synthesize polymers with desired properties. acs.orgacs.org The influence of solvents and substituent effects on the decomposition kinetics and pathways remains an active area of investigation. acs.org Furthermore, understanding the role of these reactive intermediates in atmospheric chemistry is a growing field of interest, as organic peroxides are key players in the formation and transformation of atmospheric aerosols. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2O6-2 B14691794 Carboxylatooxy carbonate CAS No. 34099-48-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34099-48-4

Molecular Formula

C2O6-2

Molecular Weight

120.02 g/mol

IUPAC Name

carboxylatooxy carbonate

InChI

InChI=1S/C2H2O6/c3-1(4)7-8-2(5)6/h(H,3,4)(H,5,6)/p-2

InChI Key

XYXGFHALMTXBQX-UHFFFAOYSA-L

Canonical SMILES

C(=O)([O-])OOC(=O)[O-]

Origin of Product

United States

Synthesis and Mechanistic Formation Pathways of Carboxylatooxy Carbonate Systems

Electrochemical Synthesis Methodologies for Peroxydicarbonates

The electrochemical synthesis of peroxydicarbonate (C₂O₆²⁻), which can be described by the IUPAC name carboxylatooxy carbonate, represents a green and efficient method for its production. This process typically involves the anodic oxidation of carbonate ions (CO₃²⁻) in an aqueous solution. The use of boron-doped diamond (BDD) electrodes is particularly favorable for this synthesis due to their high anodic overpotential, which suppresses the competing oxygen evolution reaction and promotes the desired oxidation of carbonate. chemspider.com

2Na₂CO₃ + 2H₂O → Na₂C₂O₆ + 2NaOH + H₂

The mechanism involves the formal oxidation of two carbonate ions at the anode. chemspider.com Research has shown that high concentrations of peroxodicarbonate, up to 282 mM, can be achieved with current efficiencies around 76% in an undivided electrochemical cell. chemspider.com The efficiency of this synthesis is influenced by several key parameters, including current density, electrolyte concentration, temperature, and flow velocity.

Key findings from electrochemical synthesis studies are summarized in the table below:

ParameterOptimal Condition/FindingReference
Anode Material Boron-Doped Diamond (BDD)
Starting Material Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) chemspider.comsmolecule.com
Current Density High (e.g., 720 mA cm⁻²) chemspider.com
Temperature Low (<18 °C) chemspider.com
Electrolyte Concentrated aqueous carbonate solutions (e.g., 1.5 M Na₂CO₃) or ternary K₂CO₃/Na₂CO₃/KHCO₃ mixtures chemspider.comsmolecule.com
Product Concentration Up to 282 mM Na₂C₂O₆ chemspider.com
Current Efficiency ~76% chemspider.com

These electrochemical methods provide a direct and reagent-free pathway to generate concentrated peroxodicarbonate solutions, which are valuable as sustainable oxidizers for various chemical transformations. smolecule.com

Alkali Carbonate-Promoted Generation of Carboxylatooxy-Containing Carboxylates

Alkali carbonates (M₂CO₃) serve as effective promoters for the conversion of carbon dioxide into valuable carboxylates, a process that can involve carboxylatooxy-containing intermediates. These reactions typically occur at elevated temperatures and pressures and offer pathways for C-C bond formation without the need for transition-metal catalysts. google.com.na

Hydrated alkali carbonates can promote the hydrogenation of CO₂ to produce formate (B1220265), oxalate, and other multi-carbon (C₂₊) carboxylates like acetate (B1210297) and propionate. google.com.naevitachem.comgoogle.com The reaction proceeds rapidly in the absence of solvents and catalysts, with the carbonate itself playing a crucial role in the reaction mechanism.

The proposed mechanism involves the deprotonation of H₂ by the carbonate, leading to the formation of hydride intermediates. These nucleophilic hydrides can then attack CO₂ to form formate (HCO₂⁻). Subsequent C-C bond formation can occur through various pathways. For instance, the formation of acetate is believed to proceed via intermediates derived from formate. google.co.ug Isotope labeling experiments have been instrumental in elucidating these complex reaction networks, identifying probable intermediates in the formation of C₂₊ products. google.co.ug The presence of water, which hydrates the alkali carbonate, is also crucial for the reaction to proceed efficiently.

Alkali carbonates, particularly when used in molten salt conditions or dispersed on high-surface-area supports, can facilitate the carboxylation of very weakly acidic C-H bonds. This process involves the carbonate ion (CO₃²⁻) acting as a base to deprotonate a C-H bond, generating a carbon-centered nucleophile (carbanion). This highly reactive intermediate then readily attacks a molecule of CO₂, leading to the formation of a carboxylate.

R-H + M₂CO₃ ⇌ R⁻M⁺ + MHCO₃

R⁻M⁺ + CO₂ → R-CO₂⁻M⁺

This methodology has been successfully applied to the carboxylation of various substrates, including furanics and electron-rich heteroarenes. For example, 2-furoic acid can be converted to furan-2,5-dicarboxylic acid (FDCA), a valuable bio-based polymer precursor. The choice of the alkali cation (e.g., Cs⁺, K⁺) and the reaction conditions, such as temperature (typically 200-350 °C), significantly influence the reaction's efficiency. In some cases, particularly with electron-rich heteroarenes like indoles, the mechanism may shift towards an electrophilic aromatic substitution (EAS) pathway, where C-C bond formation precedes C-H deprotonation.

Formation of Peroxycarbonato Adducts

The formation of adducts from peroxycarbonate species is a nuanced area of study, with mechanisms and products depending significantly on the reaction conditions and the nature of the interacting species. The peroxymonocarbonate anion (HCO₄⁻), a key intermediate in various oxidative processes, can exhibit dual reactivity, acting as either an electrophile or a nucleophile. While its electrophilic nature is more commonly observed in solution, its capacity to form adducts via nucleophilic attack has been characterized, particularly in the gas phase.

The peroxymonocarbonate anion is a covalent adduct formed between the hydroperoxide anion and carbon dioxide. In solution, it is generally considered that the oxidation mechanism involving peroxymonocarbonate proceeds through a nucleophilic attack by the substrate on the electrophilic oxygen of the HCO₄⁻ anion. This results in the oxidation of the substrate and the formation of the bicarbonate ion. mdpi.com

However, detailed studies of gas-phase reactions have revealed the nucleophilic character of the peroxymonocarbonate anion. A notable example is the reaction of HCO₄⁻ with sulfur dioxide (SO₂). In this reaction, SO₂, a Lewis acid, facilitates the expression of the nucleophilic nature of peroxymonocarbonate. mdpi.com This interaction leads to the formation of an initial adduct, which then proceeds through several oxidative pathways.

The reaction between the peroxymonocarbonate anion and sulfur dioxide has been shown to yield multiple products, including the hydrogen sulfate (B86663) anion, sulfur trioxide, and the sulfur trioxide anion. These products arise from formal transfers of a hydroperoxide anion (HO₂⁻), an oxygen atom, and an oxygen ion, respectively. The formation of the hydrogen sulfite (B76179) anion has also been observed as a secondary product. mdpi.com The initial step in these pathways is the formation of a common intermediate adduct between the nucleophilic peroxycarbonate and the electrophilic SO₂. The geometries of these intermediates are characteristic and have been investigated through theoretical calculations. mdpi.com

The synthesis of more complex organic peroxycarbonates, which could subsequently form adducts, can be conceptually related to the synthesis of peroxyesters. The reaction of alkyl hydroperoxides with acyl chlorides is a common method for preparing peroxyesters. researchgate.net Similarly, the reaction of a hydroperoxide with a chloroformate could, in principle, yield a peroxycarbonate ester capable of forming adducts.

Furthermore, stable adducts containing hydrogen peroxide are known, such as those formed with urea (B33335) (urea-hydrogen peroxide) or sodium carbonate (sodium percarbonate). researchgate.net These compounds serve as stable sources of hydrogen peroxide for various oxidation reactions. researchgate.net

Research Findings on Peroxymonocarbonate-Sulfur Dioxide Adduct Formation

ReactantsMethodKey FindingsProductsReference
Peroxymonocarbonate anion (HCO₄⁻) + Sulfur dioxide (SO₂)Mass Spectrometry and Theoretical Calculations (Gas Phase)The peroxymonocarbonate anion acts as a nucleophile, forming an initial adduct with SO₂. The reaction proceeds at the collision rate.Hydrogen sulfate anion (HSO₄⁻), Sulfur trioxide (SO₃), Sulfur trioxide anion (SO₃⁻), Hydrogen sulfite anion (HSO₃⁻) (secondary) mdpi.com

Reaction Mechanisms and Chemical Transformations Involving Carboxylatooxy Carbonate Species

Mechanistic Investigations of Peroxydicarbonate Reactivity

Peroxydicarbonates are a class of organic peroxides that serve as precursors to carboxylatooxy radicals. pergan.com Their reactivity is largely dictated by the labile peroxide bond, which can cleave under mild conditions to initiate chemical reactions. wikipedia.org

Oxidative Processes and Stoichiometric Considerations

Peroxydicarbonates are effective oxidizing agents for a range of substrates. nih.gov The electrochemical synthesis of concentrated peroxodicarbonate solutions has enabled their use as "green" oxidizers in various transformations, including the oxidation of sulfides to sulfoxides or sulfones, N-oxidation of tertiary amines, and the epoxidation of α,β-unsaturated carbonyl compounds. nih.gov The oxidation of bicarbonate can lead to the formation of peroxybicarbonate, which is closely related to peroxydicarbonate and can undergo facile oxidation to produce oxygen and carbon dioxide. osti.gov

The stoichiometry of these oxidative processes is crucial for achieving desired product selectivity. For instance, in the oxidation of sulfides, controlling the amount of peroxodicarbonate can selectively yield either the sulfoxide (B87167) or the sulfone. nih.gov The table below summarizes the oxidation of various sulfides to sulfoxides using aqueous peroxodicarbonate.

Table 1: Oxidation of Sulfides to Sulfoxides with Aqueous Peroxodicarbonate nih.gov

Substrate Product Yield (%)
Thioanisole Methyl phenyl sulfoxide 95
4-Methylthioanisole 4-Methylphenyl methyl sulfoxide 92
4-Chlorothioanisole 4-Chlorophenyl methyl sulfoxide 98

Radical Initiation in Polymerization Chemistry

A significant application of peroxydicarbonates is in the field of polymerization, where they act as radical initiators. pergan.comgoogle.com The decomposition of peroxydicarbonates generates carboxylatooxy radicals, which then initiate the polymerization of monomers like vinyl chloride. wikipedia.orggoogle.com The rate of decomposition, often characterized by its half-life at a specific temperature, is a key factor in selecting the appropriate initiator for a given polymerization process. pergan.com

The in situ formation of peroxydicarbonate initiators within the polymerization system offers a method for controlling the polymerization rate, which can otherwise be dangerously fast. google.com This controlled generation of radicals is particularly important in industrial processes for producing polymers such as low-density polyethylene (B3416737) (LDPE) and polyvinylchloride (PVC). pergan.comacs.org

The table below provides half-life data for a common peroxydicarbonate initiator, di(2-ethylhexyl) peroxydicarbonate (EHPC), illustrating its temperature-dependent decomposition.

Table 2: Half-Life of Di(2-ethylhexyl) Peroxydicarbonate (EHPC) in Monochlorobenzene (0.1 mol/L) pergan.com

Half-Life Temperature (°C)
10 h 44
1 h 61
1 min 99

Carboxylatooxy-Mediated Carbon-Carbon Bond Formation

The formation of new carbon-carbon (C-C) bonds is a cornerstone of organic synthesis. sigmaaldrich.com Carboxylatooxy intermediates can participate in reactions that lead to the construction of new carbon frameworks.

Nucleophilic Addition Pathways

While direct nucleophilic addition to a carboxylatooxy carbonate itself is not a commonly cited primary pathway for C-C bond formation, the broader context of nucleophilic additions to carbonyl groups is fundamental to understanding related transformations. academie-sciences.fryoutube.comyoutube.comyoutube.comyoutube.com In many syntheses, the creation of C-C bonds involves the attack of a nucleophile on a carbonyl carbon. youtube.com The reactivity of the carbonyl group is influenced by the substituents attached to it, with aldehydes generally being more reactive than ketones due to both steric and electronic factors. youtube.com

Reductive Decomposition Studies of Carboxylatooxy-Functionalized Intermediates

The reductive decomposition of carbonate-based electrolytes is a critical area of study, particularly in the context of lithium-ion batteries. researchgate.net Additives like vinylene carbonate (VC) can be reductively decomposed to form a stable solid electrolyte interphase (SEI). researchgate.net The cleavage of a C-O bond in such processes can lead to the formation of radical anions like the 2-(carboxylatooxy)ethenyl radical anion, which has been proposed as a radical initiator for polymerization. researchgate.net Understanding the decomposition pathways of these intermediates is essential for improving battery performance and safety. researchgate.net The study of reaction intermediates, which are often short-lived and present in low concentrations, is crucial for elucidating complex reaction mechanisms. rsc.org

Ring-Opening Reaction Mechanisms in Cyclic Carbonate Systems

The ring-opening of cyclic carbonates is a fundamental process for the synthesis of polycarbonates and other valuable chemical products. nih.govmdpi.com While five-membered cyclic carbonates are often considered "non-polymerizable" due to low ring strain, their ring-opening can be achieved under specific catalytic or reactive conditions. rsc.org The mechanisms of these reactions often involve nucleophilic or radical intermediates that facilitate the cleavage of the carbonate ring.

In the context of radical-mediated ring-opening, intermediates structurally related to carboxylatooxy carbonates are of significant interest. For instance, the electrochemical ring-opening carboxylation of styrene (B11656) carbonates proceeds through the formation of key benzylic radical and carbanion intermediates. acs.orgrsc.org This process involves the selective cleavage of a C(sp³)–O bond within the cyclic carbonate structure. acs.orgrsc.org Although not always explicitly named, the interaction of these radical intermediates with carbon dioxide or other carbonate species can lead to transient structures that share features with carboxylatooxy carbonates.

Furthermore, the synthesis of linear carbonates can be achieved by reacting a cyclic alkylene carbonate with a substance containing an alcoholic hydroxyl group in the presence of a catalyst. google.com This reaction is essentially an addition or addition polymerization where the cyclic carbonate is ring-opened by the active hydrogen-containing initiator. google.com The process can involve a series of transesterification reactions to extend the polycarbonate chain. google.com

The table below outlines key reactants and products in representative ring-opening reactions of cyclic carbonates.

Reactant(s)Catalyst/InitiatorKey Intermediate(s)Product(s)
Styrene Carbonate, CO₂Electrochemical ReductionBenzylic Radical, CarbanionDicarboxylic Acids, β-Hydroxy Acids
Cyclic Alkylene Carbonate, AlcoholVarious CatalystsAlkoxy AnionHydroxy-terminated Linear Carbonate
Propylene Carbonate, Carbonyl SulfideVarious CatalystsPropylene Oxide, Propylene SulfidePoly(thioether)s, Poly(thiocarbonate)s

Generation and Subsequent Reactions of Radical Anion Species

The generation of radical anion species from carbonate-related precursors is a well-established phenomenon, particularly in biological and environmental chemistry. The carbonate radical anion (CO₃•⁻) is a potent and selective oxidant formed under various conditions. nih.govnih.govnih.gov

A significant pathway for the second-order decay of carbonate radicals involves the formation of a dimer, dicarboxylate(2-) or peroxycarbonate , which can be represented as C₂O₆²⁻ . researchgate.net This species is structurally a form of this compound. The mechanism involves a pre-equilibrium formation of this C₂O₆²⁻ dimer, which then dissociates to produce carbon dioxide and a peroxymonocarbonate anion. researchgate.net This process is detailed by the following reaction sequence:

Dimer Formation: CO₃•⁻ + CO₃•⁻ ⇌ C₂O₆²⁻

Dissociation: C₂O₆²⁻ → CO₂ + O₂COO²⁻

The resulting peroxymonocarbonate anion can further react with another carbonate radical, highlighting a complex web of subsequent reactions. researchgate.net

The generation of the initial carbonate radical can occur through various pathways, including the reaction of hydroxyl radicals with bicarbonate or carbonate ions, or the reaction of peroxynitrite with carbon dioxide. nih.gov In neutral solutions containing bicarbonate, the Fenton reaction has been shown to produce carbonate radical anions as the active oxidizing product, rather than hydroxyl radicals. nih.gov

The thermal decomposition of dialkyl peroxydicarbonates, which are esters of peroxydicarbonic acid and parent compounds to this compound anions, provides another route to radical species. acs.orgacs.org These compounds decompose to form alkoxy free radicals, which can then initiate a variety of subsequent reactions. acs.orgacs.org The decomposition of these peroxides is often first-order with respect to the peroxide concentration and can be highly exothermic and even explosive under certain conditions. nih.govnoaa.gov

The table below summarizes key information on the generation and properties of relevant radical species.

Precursor(s)Method of GenerationRadical Species GeneratedKey Properties/Subsequent Reactions
Carbonate Radical Anions (CO₃•⁻)DimerizationDicarboxylate(2-) (C₂O₆²⁻)Dissociates to CO₂ and peroxymonocarbonate anion
Bicarbonate/Carbonate IonsReaction with Hydroxyl RadicalsCarbonate Radical Anion (CO₃•⁻)Potent and selective oxidant
Dialkyl PeroxydicarbonatesThermal DecompositionAlkoxy Free RadicalsHydrogen abstraction, initiation of polymerization
Diethyl PeroxydicarbonateSelf-accelerating decompositionNot specifiedDecomposes violently at 0-10°C
Diisopropyl PeroxydicarbonateSpontaneous decomposition at room tempNot specifiedReleases flammable and corrosive products

Influence of Interfacial Environments on Decomposition Dynamics

The decomposition of reactive species like carboxylatooxy carbonates and their parent peroxydicarbonates can be significantly influenced by the surrounding environment, particularly at interfaces. While specific studies on the interfacial decomposition dynamics of "this compound" are scarce, the behavior of related organic peroxides provides valuable insights.

Organic peroxides are known to be sensitive to their immediate surroundings. For instance, the decomposition of diethyl peroxydicarbonate can be accelerated by the presence of amines and certain metals. noaa.gov This suggests that at interfaces where such materials are present, the decomposition rate would be significantly enhanced. The explosive nature of many peroxydicarbonates when subjected to shock, heat, or friction underscores their inherent instability, a property that would be highly sensitive to the physical and chemical nature of any interface they are in contact with. noaa.govnih.gov

The transport and storage of these reactive compounds often require them to be in a solvent slurry or mixed with inert solids to mitigate their explosion hazard. noaa.govnih.gov This practice highlights the critical role of the interface between the peroxide and the stabilizing medium in controlling its reactivity. A solid support or a solvent shell can act to dissipate heat and prevent the self-accelerating exothermic decomposition that is characteristic of these materials. noaa.govnih.gov

In the context of multiphase chemical systems, such as in atmospheric aerosols or certain industrial processes, the interface can provide a unique chemical environment that may either stabilize or destabilize these peroxy species. The presence of water, metal ions, or organic contaminants at an interface could lead to novel decomposition pathways not observed in the bulk phase. For example, the hydrolysis of the carbonate or peroxydicarbonate structure could be catalyzed at an acidic or basic aqueous interface.

Further research is needed to fully elucidate the specific decomposition dynamics of this compound species at various interfaces, which is crucial for their safe handling and for understanding their role in complex chemical systems.

Theoretical and Computational Elucidation of Carboxylatooxy Carbonate Systems

Quantum Chemical Methodologies for Electronic Structure and Reactivity Analysis

Quantum chemical methods are fundamental to exploring the potential energy surfaces of chemical reactions at the atomic level. They offer insights into molecular properties and behaviors that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) has become a cornerstone for investigating the reaction mechanisms and energetics of carbonate-related systems. By approximating the many-body electronic structure problem, DFT allows for the calculation of molecular geometries, reaction energies, and activation barriers with a favorable balance of accuracy and computational cost.

Researchers have employed DFT to explore the formation of carbonate radicals, which are key intermediates in various chemical and biological processes. For instance, a DFT study on the reaction of CO2-containing systems (such as carbon dioxide, bicarbonate, and carbonic acid) with the hydroxyl radical (•OH) revealed the comparative energetics of different pathways. nih.govresearchgate.net The calculations showed that the reaction of •OH with bicarbonate (HCO₃⁻) has a significantly lower activation energy barrier compared to its reaction with molecular CO₂. nih.govresearchgate.net This indicates a much faster reaction rate, highlighting the importance of pH and the form of the carbonate species in solution. nih.govresearchgate.net

Further DFT investigations into the oxidative carbonylation of methanol (B129727) to produce dimethyl carbonate have identified the active sites of catalysts and mapped out the elementary steps of the reaction. rsc.org Such studies calculate the activation energies for competing reaction pathways, including the formation of byproducts, thereby providing a detailed understanding of the reaction's selectivity. rsc.org By comparing the energy profiles, researchers can confirm that the formation of dimethyl carbonate is energetically more favorable than the formation of potential side products like methyl formate (B1220265) or dimethoxymethane. rsc.org

Table 1: DFT-Calculated Activation Energies and Reaction Rates for Carbonate Radical Formation

Reacting Species Activation Energy (kcal/mol) Reaction Rate Constant (dm³mol⁻¹s⁻¹)
CO₂ + •OH 20.3 8.88 × 10⁻¹⁰

This table presents comparative data from a DFT study on the reaction of hydroxyl radicals with different carbonate species, demonstrating the significant influence of the reactant form on the reaction kinetics. nih.govresearchgate.net

While DFT calculations typically focus on stationary points on the potential energy surface (reactants, products, transition states), Ab Initio Molecular Dynamics (AIMD) simulations provide a way to study the time-evolution of a chemical system. unige.ch In an AIMD simulation, the forces acting on the atoms are calculated "on the fly" using quantum mechanics, allowing for the simulation of dynamic processes like bond breaking, bond formation, and diffusion at finite temperatures. unige.chnih.govresearchgate.net

AIMD has been instrumental in understanding complex dynamic phenomena in carbonate systems, such as isotope reordering in minerals like calcite. nih.gov These simulations can model the system at elevated temperatures, revealing how thermal motion can induce dissociation and reordering of carbonate groups. nih.gov For example, AIMD simulations have shown that in the presence of water, a tetrahedral intermediate involving a hydroxylated carbon atom can form, facilitating oxygen isotope exchange by lowering the activation energy. nih.gov The simulations can track the cleavage of C-O bonds and the generation of new carbonate groups incorporating oxygen atoms from water molecules, providing a step-by-step molecular movie of the reaction mechanism. nih.gov

Computational Modeling for Mechanistic Insight and Kinetic Analysis

Computational modeling provides the framework to connect theoretical electronic structure calculations with observable chemical kinetics. By identifying key transition states and analyzing charge distributions, these models offer deep mechanistic insights.

A chemical reaction proceeds from reactants to products via a high-energy configuration known as the transition state. libretexts.orgwikipedia.org The energy difference between the reactants and the transition state is the activation energy (Ea) or activation barrier, a critical parameter that governs the reaction rate. libretexts.org Computational methods are used to locate the precise geometry of the transition state and calculate its energy.

In the study of carbonate systems, constrained AIMD (cAIMD) methods have been used to model rare events, such as isotope exchange between two proximal carbonate groups. nih.gov This technique drives the system along a defined reaction coordinate to map the free energy profile and identify the transition state structure, which in this case was found to be a bitetrahedral configuration. nih.gov

The magnitude of the activation barrier can be significantly influenced by the local chemical environment. For example, DFT calculations have shown that the presence of Mg²⁺ substitutions or Ca²⁺ vacancies in a calcite lattice lowers the free energy of activation for isotope reordering compared to the pristine mineral. nih.gov This demonstrates how defects can act as catalytic sites, increasing reaction rates. nih.gov

Table 2: Calculated Free Energy of Activation (ΔA‡) for Isotope Reordering in Calcite

System ΔA‡ (kJ/mol)
Pristine Calcite 382.48
Calcite with Mg²⁺ Substitution 366.41

This table illustrates how computational modeling can quantify the impact of structural defects on the activation energy of a solid-state reaction. nih.gov

Understanding how electrons are transferred and redistributed during a reaction is key to explaining chemical reactivity. Computational analysis can quantify the charge on each atom and analyze the nature of chemical bonds as they form and break.

In studies of carbonate reordering, analysis of the Integrated Crystal Orbital Hamilton Population (IpCOHP) has been used to quantify the strength of C-O bonds. nih.gov Calculations showed that the presence of an interstitial proton (H⁺) weakens an adjacent C-O bond, as evidenced by a less negative IpCOHP value and an elongation of the bond length from 1.299 Å to 1.374 Å. nih.gov This bond weakening directly contributes to lowering the activation barrier for the reaction.

In the context of electrochemical CO₂ reduction, computational models have been used to investigate the "carbonate issue," where the reaction between hydroxide (B78521) and CO₂ forms unwanted carbonate precipitates. rsc.org These studies analyze the balance between the rate of electron transfer at the electrode surface and the mass transport of protons from the bulk electrolyte. rsc.org The models show that an imbalance, where protons are consumed faster than they can be supplied, leads to a local increase in pH at the electrode surface, which in turn promotes the formation of carbonate and limits the efficiency of CO₂ conversion. rsc.org

Simulation of Complex Chemical Environments

Carboxylatooxy carbonate systems rarely exist in isolation. Their behavior is profoundly influenced by their surroundings, whether in a biological medium, a mineral lattice, or an electrolyte solution. Simulating these complex environments is crucial for a realistic description of their chemistry.

Diffusion-reaction models have been developed to simulate the carbonate chemistry in complex microenvironments, such as that surrounding marine organisms. core.ac.uk These models calculate the concentration profiles of various species of the carbonate system (e.g., CO₂, HCO₃⁻, CO₃²⁻) as a function of distance from a surface, taking into account both diffusion and chemical reactions like photosynthesis and respiration. core.ac.uk Such simulations have demonstrated that the local carbonate chemistry can be vastly different from the bulk environment, which has significant implications for processes like biomineralization. core.ac.uk

The influence of specific molecules, such as water or impurities, can also be modeled explicitly. First-principles simulations of isotope reordering in calcite have elucidated the distinct roles of dissociated and non-dissociated water molecules within the crystal lattice. nih.gov Dissociated water provides mobile protons that weaken C-O bonds, while non-dissociated water can participate directly in the reaction, opening up an entirely new pathway involving a hydroxylated intermediate. nih.gov These detailed simulations confirm that internal water can facilitate clumped isotope reordering, a finding with important implications for geochemistry. nih.gov

Multi-Phase System Considerations in Reaction Simulations

The behavior of this compound systems within environments like lithium-ion batteries is inherently a multi-phase phenomenon. The accurate simulation of their reactive behavior necessitates models that can account for the solid-electrolyte interphase (SEI), the bulk liquid electrolyte, and the solid electrode surface. Reactive molecular dynamics (MD) simulations, particularly those employing force fields like ReaxFF, have been instrumental in elucidating the decomposition pathways of carbonate-based electrolytes, which are crucial for understanding SEI formation. ucl.ac.uknih.gov

Simulations have revealed that factors such as lithium ion concentration and temperature significantly influence the decomposition mechanism of cyclic carbonates, a class to which carboxylatooxy carbonates belong. ucl.ac.uknih.gov For instance, an increase in lithium ion concentration can accelerate the initial decomposition rate of the carbonate molecule. ucl.ac.uk The primary decomposition is often initiated by a redox reaction where the lithium atom transfers an electron to the carbonate, leading to the formation of a radical anion complex. ucl.ac.uk This initial step is critical as it dictates the subsequent chemical reactions that form the complex multi-phase SEI layer.

The composition of this SEI is a mixture of organic and inorganic species. Theoretical studies combining experimental data with computational models have been employed to understand the structure of this layer. anl.gov The multi-phase nature of the system is a key consideration, as the properties of the SEI, such as its thickness and composition (e.g., the ratio of lithium fluoride (B91410) to other components), can significantly impact the transport of lithium ions across the interface. anl.gov

Simulation ParameterObserved Effect on Carbonate DecompositionPrimary Decomposition Pathway Initiation
Lithium Ion Concentration Increased concentration accelerates the decomposition rate. ucl.ac.ukRedox interaction with lithium atoms. ucl.ac.uk
Temperature Higher temperatures can non-electrochemically alter decomposition pathways. nih.govElectron transfer from lithium to the carbonate molecule. ucl.ac.uk
External Electric Field Electrochemically modifies the decomposition pathways. nih.govFormation of a Li-carbonate complex. ucl.ac.uk

Electrode-Electrolyte Interface Modeling in Battery Systems

The electrode-electrolyte interface is a region of intense chemical activity where the performance and degradation of a battery are largely determined. For this compound-based electrolytes, modeling this interface is crucial for predicting battery lifespan and efficiency. Atomistic molecular dynamics simulations are a powerful tool for investigating the structure of the electrolyte at this interface, both in the presence and absence of an SEI layer and under applied voltages. anl.gov

Computational models have been developed to simulate the polarization of the conductive electrode by the electrolyte and the influence of an external voltage. anl.gov These models have shown that the structure of the electrolyte is significantly altered near the electrode surface. A key finding from these simulations is that the composition and thickness of the SEI layer play a critical role in the local environment experienced by lithium ions. anl.gov For example, an increase in the thickness of the SEI and a higher content of components like lithium fluoride can draw lithium ions closer to the SEI surface. anl.gov This is thought to facilitate the desolvation of the lithium ions, a crucial step for their rapid transport into the electrode material. anl.gov

The development of accurate force fields is essential for these simulations. Force fields derived from ab initio molecular dynamics simulations provide a more realistic representation of the intermolecular forces at play. anl.gov By using such detailed models, researchers can gain molecular-level insights into the species present at the interface and how the structure of the SEI can either impede or promote ion transport. anl.gov This understanding is vital for the rational design of more stable and efficient electrolyte formulations based on carboxylatooxy carbonates.

Interfacial FeatureImpact on Lithium Ion BehaviorModeling Approach
SEI Thickness Increased thickness can draw Li+ closer to the surface. anl.govAtomistic Molecular Dynamics Simulations. anl.gov
SEI Composition (e.g., LiF content) Higher LiF content can favor Li+ desolvation. anl.govForce fields from ab initio MD simulations. anl.gov
Applied Voltage Alters the structure of the electrolyte at the interface. anl.govInclusion of electrode polarization and external voltage in models. anl.gov

Advanced Spectroscopic Characterization of Carboxylatooxy Carbonate Species

Elucidation of Molecular Structures via Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a cornerstone for identifying functional groups and deducing molecular structures. For a species as complex as a carboxylatooxy carbonate, these methods would be invaluable in confirming the presence of its constituent parts.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is particularly adept at identifying the various carbonyl (C=O) and carbon-oxygen (C-O) single bonds expected within a this compound structure. The stretching frequencies of these bonds are highly sensitive to their local chemical environment. libretexts.orglibretexts.org

The carboxylate (R-COO-) and carbonate (-OCOO-) components would each exhibit characteristic C=O stretching vibrations. Generally, the C=O stretch in organic molecules appears in the 1850-1650 cm⁻¹ region. libretexts.org For instance, acid anhydrides, which feature a C(O)OC(O) linkage, show two distinct C=O stretching bands, typically around 1820 cm⁻¹ and 1750 cm⁻¹. libretexts.orglibretexts.org The carbonate group in organic peroxycarbonates also gives rise to strong IR absorptions. nih.gov The presence of the electron-withdrawing peroxy (-O-O-) linkage would likely shift the C=O frequencies to higher wavenumbers compared to standard esters or carbonates.

The peroxide O-O bond itself is notoriously difficult to detect via IR spectroscopy as it is a weak absorber. However, the C-O stretching vibrations, typically found in the 1300-1000 cm⁻¹ range, would provide further structural evidence. libretexts.org

Table 1: Representative Infrared Absorption Frequencies for Related Functional Groups This table provides expected ranges for functional groups analogous to those in a this compound structure. Actual values would depend on the specific molecular structure and its environment.

Functional GroupBondAbsorption Range (cm⁻¹)Intensity
Acid AnhydrideC=O1850-1800 and 1775-1740Strong (two bands)
Peroxy EsterC=O1785-1755Strong
CarbonateC=O1820-1760Strong
CarboxylateC=O1650-1550Strong
Ether/EsterC-O1300-1000Strong
PeroxideO-O900-800Weak

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed structural information at the atomic level. For a this compound, ¹³C NMR would be particularly diagnostic. libretexts.org

The carbon atoms within the carbonyl groups of the carboxylate and carbonate moieties are expected to resonate at the downfield end of the spectrum (typically 160-185 ppm), due to the strong deshielding effect of the adjacent oxygen atoms. libretexts.orgoregonstate.eduoregonstate.edu The specific chemical shifts would be influenced by the electronegativity of the peroxide linkage, potentially shifting them further downfield compared to simpler carboxylic acid derivatives. kpfu.ru A study on organic peroxides showed that carbon atoms alpha to the peroxide group are shifted downfield. kpfu.ru The wide chemical shift range of ¹³C NMR is advantageous, as it often allows for the resolution of individual carbon signals even in complex molecules. libretexts.org

Isotopic Labeling Strategies in NMR Spectroscopy

Given the likely transient nature and low concentration of this compound intermediates, detecting their NMR signals would be a significant challenge. Isotopic labeling, where atoms like ¹³C or ¹⁷O are selectively incorporated into the precursor molecules, is an indispensable strategy to overcome this. sigmaaldrich.comnih.gov

By synthesizing reactants with ¹³C-enriched carbonyl groups, the resulting this compound intermediates would exhibit significantly enhanced ¹³C NMR signals, making them distinguishable from the background noise. sigmaaldrich.com This approach is crucial for mechanistic studies, allowing researchers to trace the path of the labeled atoms through a reaction sequence. researchgate.net For example, if a reaction between a ¹³C-labeled carboxylate and a carbonate is proposed to form a this compound, the appearance of a new, strong signal in the expected region of the ¹³C NMR spectrum would provide compelling evidence for its formation. researchgate.net

Furthermore, ¹⁷O NMR, though more complex due to the quadrupolar nature of the ¹⁷O nucleus, could offer direct insight into the peroxide linkage. Computational studies have shown the utility of ¹⁷O NMR in characterizing peracids and their decomposition products. rsc.orgnih.gov

In-situ and Operando Spectroscopic Techniques for Transient Species Detection

Because carboxylatooxy carbonates are likely to be highly unstable, their detection and characterization almost certainly require in-situ (in the reaction mixture) or operando (while the reaction is operating) spectroscopic methods. These techniques are designed to monitor reactions in real-time, capturing data on short-lived intermediates. acs.orgjst.go.jp

Operando Fourier Transform Infrared (FTIR) spectroscopy is a prime example. It has been successfully employed to study the decomposition of carbonate-based electrolytes in lithium-ion batteries, a system where complex and reactive intermediates are formed at electrode surfaces. acs.orgresearchgate.netnrel.gov By flowing the reaction mixture through a specialized cell within the spectrometer, changes in the IR spectrum can be recorded as the reaction proceeds. jst.go.jpnrel.gov This would allow for the potential observation of the characteristic C=O and C-O stretching bands of a transient this compound species as they appear and disappear over the course of the reaction. acs.orgyoutube.com

Similarly, in-situ Raman spectroscopy can provide complementary information, particularly for aqueous systems, and has been used to quantify different carbonate species in solution. nih.gov The combination of these real-time techniques offers the most promising avenue for capturing the spectroscopic signature of elusive molecules like carboxylatooxy carbonates and confirming their role in chemical transformations.

Applications of Carboxylatooxy Carbonate Species in Catalysis and Chemical Synthesis

Role in Carbon Dioxide Utilization and Conversion Technologies

While the broader family of carbonates plays a significant role in carbon dioxide (CO₂) capture and utilization, the specific involvement of the carboxylatooxy carbonate anion in CO₂ hydrogenation and related catalytic cycles is an area of ongoing investigation.

Research has demonstrated that hydrated alkali carbonates can effectively promote the hydrogenation of CO₂ to produce valuable multicarbon carboxylates without the need for transition-metal catalysts. This process is believed to proceed through the formation of various intermediates, and while the direct participation of this compound has not been explicitly detailed in this specific context, the general reactivity of carbonate species is central to the proposed mechanisms. The transformation of CO₂ into carboxylates is a critical step towards the development of sustainable chemical processes that utilize CO₂ as a C1 feedstock.

The concept of a catalytic cycle for CO₂ hydrogenation often involves the regeneration of the carbonate species. In such cycles, the carbonate can act as a catalyst rather than a consumable reagent. Electrochemical methods are also being explored for the efficient regeneration of carbonate solutions used in CO₂ capture, which could be integrated with conversion technologies. While the direct role of this compound in these regeneration pathways is not prominently documented, the fundamental chemistry of carbonate species is at the core of these developing technologies.

Advanced Oxidation Processes in Chemical Transformations

Advanced Oxidation Processes (AOPs) are a class of powerful water treatment methods that rely on the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), to degrade a wide range of organic pollutants. This compound and related peroxy species have emerged as important players in these processes.

The involvement of carbonate and bicarbonate ions in AOPs can lead to the formation of carbonate radicals (CO₃•⁻), which are more selective oxidizing agents than hydroxyl radicals. Furthermore, the electrochemical oxidation of aqueous carbonate solutions, particularly on high-overpotential anodes like boron-doped diamond (BDD), can lead to the formation of the peroxodicarbonate anion (C₂O₆²⁻) wikipedia.org.

In systems utilizing percarbonate (a solid source of hydrogen peroxide), various reactive species are formed, including hydroxyl radicals, superoxide (B77818) radicals, and peroxymonocarbonate (HCO₄⁻) nih.gov. The role of percarbonate in Fenton-like processes, which traditionally involve the reaction of hydrogen peroxide with iron salts to produce hydroxyl radicals, is also an active area of research. The presence of carbonate can modulate the reaction mechanism, potentially leading to the formation of carbonate radicals as the active intermediate nih.gov. It has been suggested that in certain catalytic water oxidation processes, the oxidation of carbonate to species like peroxymonocarbonate (HCO₄⁻) and peroxodicarbonate (C₂O₆²⁻) could be a contributing pathway nih.gov.

These findings highlight the nuanced role of carbonate-derived species in AOPs, where they can act as both radical scavengers and precursors to selective oxidizing agents, thereby influencing the efficiency and selectivity of pollutant degradation.

Utility as Polymerization Initiators and in Monomer Synthesis

One of the most well-established applications of this compound derivatives, specifically dialkyl peroxydicarbonates, is as free-radical initiators in the polymer industry pergan.com. These compounds are highly effective in initiating the polymerization of a wide variety of ethylenically unsaturated monomers.

Peroxydicarbonates are known to decompose upon heating to generate free radicals, which then initiate the polymerization chain reaction alfachemic.com. They are particularly important in the production of polymers such as polyvinyl chloride (PVC) google.comgoogle.com. The synthesis of these initiators often involves the reaction of an alkyl chloroformate with a peroxide source google.comprepchem.com.

The utility of peroxydicarbonates as initiators is underscored by their ability to function at lower temperatures compared to other classes of peroxide initiators, such as benzoyl peroxide. This allows for better control over the polymerization process, leading to polymers with desired properties like higher molecular weight and reduced discoloration google.com. For instance, di(2-ethylhexyl) peroxydicarbonate (DEHPC) has been employed as an initiator for the free-radical polymerization of ethylene (B1197577) under high pressure acs.org.

The table below provides examples of peroxydicarbonate initiators and the monomers they are used to polymerize.

Peroxydicarbonate InitiatorMonomer(s)Resulting Polymer(s)Reference(s)
Diisopropyl peroxydicarbonateStyrene (B11656)Polystyrene google.com
Dialkyl peroxydicarbonatesVinyl chloridePolyvinyl chloride (PVC) google.comgoogle.com
Di(2-ethylhexyl) peroxydicarbonateEthylenePolyethylene (B3416737) acs.org

The in-situ formation of peroxydicarbonate initiators within the polymerization reactor is a strategy that has been developed to enhance control over the polymerization rate google.com. This approach involves reacting a water-soluble peroxide with a monomer-soluble haloformate, allowing for a steady generation of the initiator.

Ligand Design in Coordination Chemistry

In the field of coordination chemistry, ligands play a crucial role in determining the structure and reactivity of metal complexes. While simple carbonate (CO₃²⁻) and bicarbonate (HCO₃⁻) ions are well-known to act as ligands, binding to metal centers in various modes, the role of the this compound (peroxydicarbonate) anion as a ligand is less defined in the current literature.

The coordination chemistry of related peroxide (O₂²⁻) and superoxide (O₂⁻) ligands is well-established, with these species binding to metal centers in end-on or side-on fashions wikipedia.orgstackexchange.com. Hydroperoxide (OOH⁻) has also been shown to form stable complexes with metals, often stabilized by factors like hydrogen bonding nih.gov. Given the structure of the peroxydicarbonate anion, it is conceivable that it could act as a bridging ligand between two metal centers or as a chelating ligand to a single metal center through its oxygen atoms. However, specific examples of coordination complexes featuring the this compound anion as a distinct ligand are not prominently reported in the reviewed literature.

Future Directions and Emerging Research Frontiers in Carboxylatooxy Carbonate Chemistry

Development of Innovative Catalytic Systems Based on Carboxylatooxy Carbonate Chemistry

The inherent reactivity of the this compound anion as a green oxidizer is paving the way for the development of novel catalytic systems. rsc.org Research is increasingly focused on harnessing its oxidative power for a variety of chemical transformations.

Recent studies have demonstrated the efficacy of electrochemically generated peroxodicarbonate solutions as powerful oxidizers in sulfoxidation, N-oxidation, and epoxidation reactions. nih.govresearchgate.net These reactions proceed efficiently without the need for traditional, often hazardous, catalysts. nih.gov For instance, concentrated peroxodicarbonate solutions can directly convert α,β-unsaturated carbonyl compounds into their corresponding epoxides. nih.gov In cases with sensitive substrates, a biphasic system using an organic co-solvent can be employed to prevent side reactions. nih.gov

The catalytic potential also extends to the selective degradation of complex biomolecules. Peroxydicarbonate has been identified as an ideal reagent for the selective degradation of lignin (B12514952) to produce valuable chemicals like vanillin. rsc.org This highlights its potential in biorefinery applications, transforming waste streams into value-added products.

Furthermore, the decomposition of peroxydicarbonates into highly reactive free radicals makes them effective initiators for polymerization reactions, particularly for vinyl monomers. nouryon.com Research in this area is focused on developing stabilized peroxydicarbonate compositions to enhance safety during manufacturing, storage, and use. google.com The development of covalent adaptable networks (CANs) using peroxydicarbonate initiators is another promising frontier, aiming to create recyclable and robust polymer materials. acs.org

The following table summarizes some of the catalytic applications of carboxylatooxy carbonates (peroxydicarbonates) that are under active investigation:

ApplicationSubstrate ExamplesKey Advantages
Epoxidation α,β-unsaturated carbonyl compoundsCatalyst-free, green oxidant
N-Oxidation Tertiary aminesHigh efficiency, avoids over-oxidation
S-Oxidation SulfidesClean conversion to sulfoxides
Lignin Degradation LigninSelective production of vanillin
Polymerization Initiation Vinyl chloride, (meth)acrylatesLow-temperature initiation

Computational Design and Predictive Modeling of Functional Materials

Computational chemistry is playing an increasingly crucial role in understanding the fundamental properties and reactivity of carboxylatooxy carbonates, thereby guiding the design of new functional materials. acs.orggoogle.com A key area of investigation is the decomposition mechanism of peroxydicarbonates, which is critical for their application as polymerization initiators and for ensuring their safe handling.

Theoretical studies are being employed to elucidate whether the decomposition of peroxydicarbonates proceeds through a stepwise or concerted pathway. acs.org These computational models help in determining the activation energies for each step of the decomposition process, providing insights that are often difficult to obtain through experimental studies alone. acs.org For example, it has been found that for peroxydicarbonates with electron-donating groups, the decomposition tends to follow two favorable stepwise pathways. acs.org

Predictive modeling is also being used to understand the influence of solvents on the decomposition rates of these compounds. acs.org For instance, perfluorinated diacyl peroxides, which are structurally similar to peroxydicarbonates, exhibit significantly different decomposition kinetics in supercritical CO₂ compared to other solvents. acs.org Computational studies can help unravel the underlying solvent effects, such as polarity and viscosity, at a molecular level. acs.org

The insights gained from these computational models are invaluable for designing more stable peroxydicarbonate formulations and for predicting their behavior in various reaction environments. This predictive capability is essential for the development of next-generation initiators and oxidizers with tailored reactivity and stability.

Exploration of Novel Synthetic Strategies and Mechanistic Discoveries

Recent advancements in synthetic methodologies have enabled the production of concentrated and highly pure this compound solutions, overcoming previous limitations of low concentrations and thermal instability. rsc.org A significant breakthrough has been the development of electrochemical synthesis methods.

The direct anodic conversion of alkali carbonates in aqueous media using boron-doped diamond (BDD) anodes has emerged as a highly efficient route to produce peroxodicarbonate. rsc.orgdbpedia.org Novel electrolyzer designs with efficient cooling systems have allowed for the generation of record-breaking concentrations of peroxodicarbonate, exceeding 900 mM. rsc.org This electrochemical approach is not only efficient but also environmentally friendly, utilizing readily available starting materials. wikipedia.orgdbpedia.org

Microreactors are also being explored for the synthesis of peroxydicarbonates, offering enhanced heat and mass transfer, which leads to safer and more controlled reaction conditions. researchgate.netresearchgate.net For instance, the synthesis of highly pure dicetyl peroxydicarbonate has been successfully demonstrated in a flow-focusing microreactor with a very high yield and short reaction time. researchgate.net The use of microreactors also allows for precise control over reaction parameters, which is crucial for optimizing the synthesis of these thermally sensitive compounds. researchgate.net

Mechanistic studies are also shedding light on the formation and reactivity of peroxydicarbonates. The electrochemical generation on BDD anodes is understood to involve the formal oxidation of two carbonate ions at the anode, a process that requires a high anodic overpotential. wikipedia.org The decomposition mechanism of peroxydicarbonates is also a subject of ongoing research, with studies indicating that they can undergo unimolecular decay through intramolecular hydrogen atom abstraction.

The following table outlines some of the key parameters in the electrosynthesis of peroxodicarbonate:

ParameterDetailsSignificance
Anode Material Boron-Doped Diamond (BDD)High overpotential for peroxodicarbonate formation
Starting Material Aqueous alkali carbonates (e.g., K₂CO₃, Na₂CO₃)Readily available and inexpensive
Current Density High (e.g., 720 mA/cm²)Increased production rate
Electrolyzer Design Efficient cooling and circulationManages heat and improves efficiency

Understanding Complex Reaction Dynamics in Multiphase Systems

Many of the applications of carboxylatooxy carbonates, particularly in polymerization and as oxidizing agents in biphasic systems, involve complex multiphase reaction dynamics. nih.govconfex.com Understanding these dynamics is crucial for process optimization and for ensuring product quality and safety.

In the context of polymerization, peroxydicarbonates are often used as initiators in emulsion or suspension polymerization, which are inherently multiphase systems. google.com The efficiency of the initiator and the properties of the resulting polymer are highly dependent on the partitioning of the peroxydicarbonate between the different phases and the dynamics of radical generation and transport across the interfaces.

The use of peroxodicarbonate as an oxidizer in biphasic systems, for example in the epoxidation of sensitive substrates, also highlights the importance of multiphase reaction dynamics. nih.gov The reaction rate and selectivity can be significantly influenced by the mass transfer of the reactants and products between the aqueous and organic phases. nih.gov

Recent research on mixing-driven reactions in multiphase flows has shown that the displacement of a non-wetting phase can lead to large fluctuations in the effective reaction rate by segregating and then suddenly bringing the reactants into contact. confex.com While this research is general, the principles are directly applicable to systems involving peroxodicarbonates.

The synthesis of peroxydicarbonates in microreactors, especially in droplet-based systems, is another area where understanding multiphase dynamics is critical. researchgate.net The formation and morphology of droplets, as well as the mixing within the droplets, have a significant impact on the reaction yield and product purity. researchgate.netresearchgate.net Video microscopy and computational fluid dynamics are being used to visualize and model these complex interactions. researchgate.netnih.gov

Q & A

Q. Q1. What are the standard methods for synthesizing carboxylatooxy carbonate, and how can its purity be validated?

Methodological Answer: this compound (disodium peroxydicarbonate, C₂Na₂O₆) is typically synthesized via reactions between sodium carbonate and peroxydicarboxylic acid derivatives under controlled pH and temperature. A common approach involves:

  • Step 1: Reacting sodium hydroxide with peroxydicarboxylic acid precursors in an aqueous medium at 0–5°C to prevent thermal decomposition .
  • Step 2: Isolation via vacuum filtration and recrystallization.
    Purity Validation:
  • XRD for crystallinity and phase identification.
  • FTIR to confirm the presence of carboxylatooxy (-O-CO-O-) and carbonate (-CO₃²⁻) functional groups .
  • Titrimetry to quantify active oxygen content, ensuring stoichiometric consistency.

Q. Q2. How can researchers determine the thermal stability and decomposition pathways of this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Conduct under inert (N₂) and oxidative (O₂) atmospheres to track mass loss events. For example, decomposition above 150°C may release CO₂ and O₂, indicating peroxygen bond cleavage .
  • Differential Scanning Calorimetry (DSC): Identify exothermic/endothermic peaks correlated with phase transitions or decomposition.
  • Gas Chromatography-Mass Spectrometry (GC-MS): Analyze gaseous byproducts (e.g., CO₂) to infer decomposition mechanisms .

Advanced Research Questions

Q. Q3. How can computational modeling resolve contradictions in reported reaction kinetics for this compound synthesis?

Methodological Answer: Discrepancies in kinetic data (e.g., activation energies) often arise from varying experimental conditions (pH, temperature). To address this:

  • Density Functional Theory (DFT): Model transition states and intermediate species to predict rate-determining steps. Compare with experimental Arrhenius plots .
  • Microkinetic Modeling: Integrate ab initio calculations with experimental rate constants to validate proposed mechanisms. For example, assess the role of sodium ion coordination in stabilizing intermediates .
  • Sensitivity Analysis: Identify parameters (e.g., solvent polarity) that disproportionately affect reaction rates, guiding experimental replication under standardized conditions .

Q. Q4. What advanced techniques characterize the electronic structure of this compound in catalytic applications?

Methodological Answer:

  • X-ray Absorption Spectroscopy (XAS): Probe the local coordination environment of sodium and oxygen atoms using EXAFS (Extended X-ray Absorption Fine Structure) and XANES (X-ray Absorption Near Edge Structure) .
  • Electron Paramagnetic Resonance (EPR): Detect radical intermediates formed during catalytic cycles, such as peroxo radicals in oxidation reactions .
  • In Situ Raman Spectroscopy: Monitor real-time changes in vibrational modes (e.g., O-O stretching at ~800 cm⁻¹) during catalytic CO₂ activation .

Experimental Design & Data Analysis

Q. Q5. How should researchers design experiments to investigate the role of this compound in CO₂ capture and utilization?

Methodological Answer:

  • Phase Equilibrium Studies: Use high-pressure reactors to measure CO₂ solubility in this compound solutions at varying temperatures (e.g., 25–100°C). Correlate with the Peng-Robinson equation of state for thermodynamic modeling .
  • Batch Reactor Experiments: Quantify CO₂ uptake efficiency via gravimetric analysis. Compare with control systems (e.g., aqueous amines) to benchmark performance.
  • Isotopic Labeling (¹³C): Trace CO₂ conversion pathways into carbonate or carboxylate products using NMR or isotope-ratio mass spectrometry .

Q. Q6. What statistical approaches are recommended for reconciling contradictory data on this compound’s reactivity in aqueous vs. non-aqueous media?

Methodological Answer:

  • Multivariate Regression: Analyze datasets to identify confounding variables (e.g., ionic strength, dielectric constant) that explain discrepancies .
  • Principal Component Analysis (PCA): Reduce dimensionality of experimental parameters (pH, solvent polarity, temperature) to isolate dominant factors affecting reactivity .
  • Bayesian Inference: Update prior models (e.g., solvent effect hypotheses) with new data to quantify confidence intervals for reaction outcomes .

Data Presentation & Publication

Q. Q7. How should researchers structure reports on this compound to meet IUPAC and journal-specific standards?

Methodological Answer:

  • Nomenclature: Use IUPAC guidelines (e.g., "disodium peroxydicarbonate" instead of trivial names) and validate with the Blue Book for inorganic compounds .
  • Data Tables: Include crystallographic data (space group, unit cell parameters) and thermodynamic properties (ΔH, ΔG) with error margins .
  • Ethical Citation: Use tools like EndNote or Zotero to manage references, prioritizing primary literature over reviews. Cross-check CAS registry numbers (e.g., 3313-92-6) for accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.